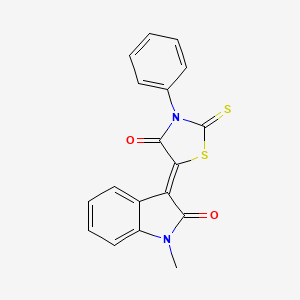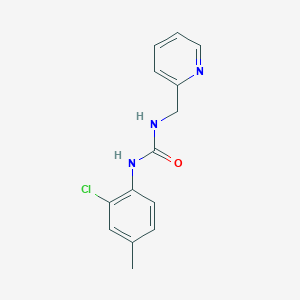![molecular formula C20H28N2O3S B4721510 1-[(4-sec-butylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4721510.png)
1-[(4-sec-butylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Übersicht
Beschreibung
1-[(4-sec-butylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BBF 219 and is a selective antagonist of the 5-HT1A receptor. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
BBF 219 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a role in regulating mood, anxiety, and other physiological processes. By blocking the activity of the 5-HT1A receptor, BBF 219 may modulate serotonin signaling and affect various physiological processes.
Biochemical and Physiological Effects:
BBF 219 has been shown to have various biochemical and physiological effects in animal models. Studies have shown that BBF 219 can modulate serotonin signaling in the brain and may have implications for the treatment of anxiety, depression, and other neuropsychiatric disorders. BBF 219 has also been shown to affect various physiological processes, including blood pressure, heart rate, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
BBF 219 has several potential advantages for use in lab experiments. As a selective antagonist of the 5-HT1A receptor, BBF 219 can be used to study the function and signaling pathways of this receptor subtype. BBF 219 may also have potential applications in the development of new treatments for neuropsychiatric disorders. However, there are also limitations to the use of BBF 219 in lab experiments. The compound may have off-target effects on other receptors or physiological processes, and its effects may vary depending on the animal model or experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on BBF 219. One area of focus is the development of more selective and potent compounds that can be used to study the function and signaling pathways of the 5-HT1A receptor. Another area of focus is the investigation of BBF 219's potential therapeutic applications in the treatment of neuropsychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of BBF 219 and its potential limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
BBF 219 has been studied for its potential applications in scientific research, particularly in the field of neuroscience. As a selective antagonist of the 5-HT1A receptor, BBF 219 has been shown to modulate serotonin signaling in the brain and may have implications for the treatment of various neuropsychiatric disorders. BBF 219 has also been studied for its potential use as a tool compound in the study of 5-HT1A receptor function and signaling pathways.
Eigenschaften
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-4-16(2)18-6-9-20(10-7-18)26(23,24)22-13-11-21(12-14-22)15-19-8-5-17(3)25-19/h5-10,16H,4,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUXPVCXQJUEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4721448.png)
![ethyl 4-[2-(4-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4721455.png)
![7-(2,5-dimethylbenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4721467.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate](/img/structure/B4721477.png)
![7-(2-buten-1-yl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4721484.png)
![4-(4-isopropylphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4721488.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4721492.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxybenzamide](/img/structure/B4721497.png)
![3-cyclohexyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4721513.png)